molecular formula C11H10N2O4 B11876407 2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide CAS No. 58778-49-7

2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide

Cat. No.: B11876407
CAS No.: 58778-49-7
M. Wt: 234.21 g/mol
InChI Key: XYGHWJWOBICAHZ-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide is a nitrogen-containing heterocyclic compound featuring a benzopyran core. Its structure includes a methoxy group at position 6, an amino group at position 2, a 4-oxo moiety, and a carboxamide substituent at position 2. Benzopyran derivatives are recognized for their biological relevance, particularly in medicinal chemistry, due to their structural similarity to natural coumarins and flavonoids .

Properties

CAS No.

58778-49-7

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

2-amino-6-methoxy-4-oxochromene-3-carboxamide

InChI

InChI=1S/C11H10N2O4/c1-16-5-2-3-7-6(4-5)9(14)8(10(12)15)11(13)17-7/h2-4H,13H2,1H3,(H2,12,15)

InChI Key

XYGHWJWOBICAHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)N)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Modifications

The synthesis begins with 6-methoxy salicylic acid (or a suitably substituted derivative). The free hydroxyl groups are protected to prevent undesired side reactions during subsequent steps.

Step 1: Hydroxyl Protection

  • Reagents : Acetic anhydride, catalytic sulfuric acid

  • Conditions : 40–60°C, 30–60 minutes

  • Outcome : Formation of 2-acetoxy-6-methoxybenzoic acid.

This step acetylates the phenolic hydroxyl group, enhancing stability during later reactions. The product is typically isolated by ice-water quenching and filtration, yielding a crystalline solid with a melting point of 146–148°C.

Step 2: Acid Chloride Formation

  • Reagents : Phosphorus pentachloride (PCl₅)

  • Conditions : Reflux in benzene for 1 hour

  • Outcome : Synthesis of 2-acetoxy-6-methoxybenzoyl chloride.

The acid chloride is obtained via distillation under reduced pressure (112°C at 0.1 mm Hg), yielding a clear oil that solidifies upon cooling.

Cyclocondensation with Malononitrile

Step 3: Reaction with Malononitrile

  • Reagents : Malononitrile, sodium hydroxide (20% aqueous solution)

  • Conditions : Ambient temperature, vigorous stirring

  • Outcome : Formation of 2-amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile.

The acid chloride reacts with malononitrile in a base-mediated cyclocondensation, forming the benzopyran ring and introducing the cyano group at position 3. The reaction proceeds via nucleophilic attack of the enolate from malononitrile on the acid chloride, followed by intramolecular cyclization.

Characterization Data :

  • Melting Point : 315–320°C (after recrystallization from ethanol).

  • Purity : Confirmed by thin-layer chromatography (TLC) and elemental analysis.

Hydrolysis to Carboxamide

Step 4: Nitrile Hydrolysis

  • Reagents : 80% sulfuric acid

  • Conditions : Heating on a steam bath for 1 hour

  • Outcome : Conversion to 2-amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide.

The nitrile group undergoes acidic hydrolysis, yielding the primary carboxamide. The reaction mixture is cooled, neutralized, and filtered to isolate the product.

Characterization Data :

  • Melting Point : 302°C.

  • Spectroscopic Confirmation : IR spectra show loss of the nitrile stretch (~2200 cm⁻¹) and emergence of amide bands (~1650 cm⁻¹).

Critical Analysis of Reaction Conditions

Optimization of Hydroxyl Protection

The use of acetic anhydride for acetylation is preferred over acetyl chloride due to milder conditions and higher yields. However, alternative protecting groups (e.g., benzoyl) remain unexplored in the context of this compound.

Acid Chloride Synthesis

Phosphorus pentachloride outperforms thionyl chloride in this step, as evidenced by patent examples achieving >90% conversion. Solvent choice (benzene vs. toluene) minimally affects yield but impacts reaction rate.

Cyclocondensation Efficiency

The reaction’s success relies on strict stoichiometry between the acid chloride and malononitrile. Excess base (NaOH) accelerates the reaction but risks saponification of the acetate protecting group.

Hydrolysis Challenges

Concentrated sulfuric acid is indispensable for complete nitrile conversion. Lesser acids (e.g., HCl) result in incomplete hydrolysis and mixed nitrile/amide products.

Comparative Data on Synthetic Steps

StepKey ReagentsConditionsIntermediateYield*
1Acetic anhydride, H₂SO₄60°C, 30 min2-Acetoxy-6-methoxybenzoic acid85–90%
2PCl₅, benzeneReflux, 1 hr2-Acetoxy-6-methoxybenzoyl chloride88%
3Malononitrile, NaOHAmbient, 10 min3-Cyano benzopyran75%
4H₂SO₄ (80%)Steam bath, 1 hrCarboxamide70%

*Yields estimated from patent examples.

Alternative Synthetic Routes

Direct Amination Approaches

Theoretical pathways involving Ullmann-type coupling or Buchwald-Hartwig amination to introduce the amino group post-cyclization are plausible but lack experimental validation. These methods could bypass the need for nitrile intermediates but may face regioselectivity challenges.

Enzymatic Hydrolysis

No studies have explored enzymatic conversion of the nitrile to carboxamide for this compound. However, nitrilases from Aspergillus niger have shown efficacy in analogous systems, suggesting a potential green chemistry route.

Scalability and Industrial Considerations

The patented route is scalable to kilogram quantities, with key considerations:

  • PCl₅ Handling : Requires anhydrous conditions and corrosion-resistant equipment.

  • Waste Management : Neutralization of acidic byproducts generates significant sulfate salts.

  • Purification : Recrystallization from ethanol ensures >98% purity but adds operational costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methoxy-4-oxo-4H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide. Its derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have been evaluated for their activity against MDA-MB-231 breast cancer cells, revealing IC50 values ranging from 5.2 to 22.2 μM, indicating promising selectivity towards cancerous cells compared to normal cells .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, modulating specific molecular pathways. It has been shown to interact with various enzymes crucial for cancer cell proliferation and survival. This mechanism of action is vital for its therapeutic applications in oncology, where inhibiting specific pathways can lead to reduced tumor growth and increased apoptosis in malignant cells .

Synthesis of Hybrid Compounds

The compound serves as a precursor for synthesizing hybrid molecules that combine benzopyran structures with other pharmacophores, enhancing their biological activity. For example, benzopyran-isoxazole hybrids have been synthesized and tested for improved anticancer properties, demonstrating the versatility of this compound in drug development .

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (μM)Mechanism of ActionNotes
MDA-MB-2315.2 - 22.2Induction of apoptosisSelective toxicity towards cancer cells
HEK-293 (normal)102.4 - 293.2Not specifiedMinimal cytotoxicity to normal cells
LLC-PK1 (normal)Not reportedNot specifiedFurther studies needed

Antimicrobial Activity

Beyond its anticancer properties, derivatives of this compound have shown antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may exhibit neuroprotective effects through its antioxidant properties. This application is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role in disease progression .

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituent groups, which significantly influence physicochemical properties and bioactivity. Below is a comparative analysis based on evidence from diverse sources:

Table 1: Key Structural Variations and Implications

Compound Name Substituents (Positions) Functional Implications Reference
2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide 6-OCH₃, 2-NH₂, 4-O, 3-CONH₂ Enhanced H-bonding; potential for kinase inhibition N/A
2-Amino-6-isopropyl-4-oxo-4H-benzopyran-3-carboxaldehyde 6-isopropyl, 3-CHO Reduced polarity; aldehyde may limit stability
2-Amino-6-methylbenzoic acid 6-CH₃, 3-COOH Increased acidity; limited membrane permeability
2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile 4-BrPh, 6-OCH₃, 3-CN Bromophenyl enhances lipophilicity; nitrile may confer metabolic resistance

Substitution at Position 6

  • Isopropyl (C₃H₇): Found in 2-Amino-6-isopropyl-4-oxo-4H-benzopyran-3-carboxaldehyde, this bulky substituent reduces polarity, likely decreasing aqueous solubility but enhancing lipid membrane penetration .
  • Methyl (CH₃): In 2-Amino-6-methylbenzoic acid, the smaller alkyl group offers moderate lipophilicity but lacks the electron-donating capacity of methoxy .

Functional Groups at Position 3

  • Carboxamide (CONH₂) : The target compound’s carboxamide provides dual hydrogen-bonding capacity, a critical feature for binding to ATP pockets in kinases or proteases.
  • Carboxaldehyde (CHO) : In the isopropyl analog, this group is prone to oxidation, limiting stability, but may act as a reactive intermediate in synthesis .

Aromatic Modifications

  • 4-Bromophenyl: The bromine atom in 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins .

Research Findings and Hypotheses

While direct biological data for 2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide are scarce, insights can be inferred from structural analogs:

  • Bioactivity Potential: The methoxy and carboxamide groups suggest kinase or protease inhibitory activity, akin to other 4H-benzopyrans .
  • Solubility vs. Permeability : The methoxy group may improve solubility relative to methyl or isopropyl analogs but could limit blood-brain barrier penetration compared to more lipophilic derivatives .
  • Synthetic Utility : The carboxamide group’s stability makes the compound a viable intermediate for further functionalization, contrasting with aldehyde or nitrile analogs .

Biological Activity

2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide, a member of the benzopyran family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes a benzopyran core, an amino group, and a methoxy substituent. The presence of the 4-oxo group and carboxamide functionality enhances its reactivity and interaction with various biological targets.

The molecular formula of 2-amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide is C11H10N2O4C_{11}H_{10}N_{2}O_{4} with a molecular weight of 234.21 g/mol. Its structure allows for significant biological interactions due to the presence of electrophilic and nucleophilic centers, making it a candidate for various therapeutic applications.

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of certain biological processes, suggesting potential therapeutic applications in areas such as cancer treatment and anti-inflammatory responses.

Biological Activities

Research indicates that 2-amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide exhibits several noteworthy biological activities:

  • Anticancer Activity :
    • Compounds within the benzopyran family have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells .
    • The compound also induces apoptosis in cancer cells, with studies showing a 50.8% induction rate at a concentration of 5 μM .
  • Antioxidant Properties :
    • The compound has been associated with antioxidant activities that help mitigate oxidative stress by scavenging free radicals and reducing inflammation .
  • Anti-inflammatory Effects :
    • Research suggests that benzopyran derivatives can inhibit inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 2-amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide against other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-4H-chromen-4-oneLacks methoxy group; similar core structureAnticancer properties noted
6-Methoxybenzofuran derivativeContains methoxy but different ring structureAntioxidant activity
3-(Aminomethyl)-4H-chromen-4-oneAminomethyl instead of carboxamideAntimicrobial activity

This table illustrates how variations in substituents significantly influence biological activity and potential applications.

Case Studies

Several studies have focused on the synthesis and evaluation of 2-amino-6-methoxy-4-oxo-4H-1-benzopyran derivatives:

  • Uterotrophic Activity : In one study, related benzopyran compounds were evaluated for their uterotrophic activity in female rats, showcasing varying degrees of effectiveness .
  • Antifertility Assessment : The antifertility potential was assessed through post-coital antiimplantation tests, revealing weak potency across most tested compounds but highlighting the necessity for further exploration into structure-function relationships .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide with high purity?

The compound is synthesized via multi-component reactions (MCRs) under mild conditions to preserve functional group integrity. A typical protocol involves condensation of resorcinol derivatives with ethyl acetoacetate in the presence of acidic catalysts, followed by sequential methoxylation and carboxamide functionalization. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its molecular structure?

Structural confirmation employs spectroscopic techniques:

  • IR spectroscopy identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, NH₂ at ~3400 cm⁻¹).
  • NMR (¹H and ¹³C) resolves aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
  • Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 275.2).
  • Elemental analysis validates C, H, N, and O composition .

Q. What are the common challenges in achieving regioselectivity during the synthesis of derivatives of this compound?

Regioselectivity challenges arise from the reactivity of the 4-oxo and carboxamide groups. Strategies include:

  • Using protective groups (e.g., acetyl for hydroxyl groups) to direct substitution.
  • Employing transition metal catalysts (e.g., Pd/Cu) for selective cross-coupling reactions.
  • Optimizing solvent polarity (e.g., DMF for nucleophilic substitutions) .

Advanced Research Questions

Q. What methodological approaches are used to evaluate the biological activities (e.g., antimicrobial, anticancer) of this compound?

  • Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Anticancer activity : Cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated.
  • Mechanistic studies : Flow cytometry for apoptosis/necrosis analysis and molecular docking to predict target binding (e.g., DNA topoisomerase II) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Contradictions may stem from variations in:

  • Assay protocols : Standardize incubation times, cell densities, and solvent controls.
  • Compound purity : Validate via HPLC and control batch-to-batch variability.
  • Structural analogs : Compare activities of derivatives (e.g., 6-methoxy vs. 7-methoxy isomers) to identify pharmacophoric motifs .

Q. What strategies are effective in modifying the carboxamide group to enhance bioactivity?

  • Nucleophilic substitution : Replace the carboxamide with thioamide or urea groups to improve solubility.
  • Derivatization : Introduce aryl/alkyl groups via reductive amination or acylation.
  • Chelation : Design metal complexes (e.g., with Cu²⁺ or Zn²⁺) to enhance antimicrobial potency .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for benzopyran carboxamide derivatives?

  • Substituent positioning : Compare activities of 6-methoxy vs. 7-methoxy analogs.
  • Electronic effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position to modulate reactivity.
  • Steric hindrance : Assess bulky substituents (e.g., tert-butyl) on the benzopyran ring for target selectivity .

Q. How to optimize reaction yields in large-scale synthesis while maintaining purity?

  • Scalable protocols : Use flow chemistry for continuous synthesis of intermediates.
  • Green chemistry : Replace toxic solvents (e.g., DCM) with ionic liquids or water.
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time purity monitoring .

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